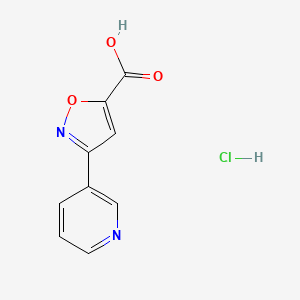

3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

Description

Historical Context of Isoxazole Chemistry

The development of isoxazole chemistry traces its origins to the early twentieth century when foundational work established the synthetic pathways and structural understanding of these five-membered heterocyclic compounds. The first contribution to the chemistry of isoxazoles was made by Claisen in 1903, when he synthesized the first compound of the series, isoxazole, by oximation of propargylaldehyde acetal. This pioneering work established the fundamental synthetic approach that would later influence the development of more complex isoxazole derivatives, including those incorporating additional heterocyclic rings such as pyridine.

The historical progression of isoxazole chemistry has been marked by continuous methodological improvements and expanding applications. Isoxazole, defined as an electron-rich azole with an oxygen atom next to the nitrogen, represents a class of compounds that have demonstrated remarkable versatility in synthetic organic chemistry. The weak nitrogen-oxygen bond characteristic of isoxazole rings has been exploited in various synthetic transformations, including photochemical reactions where the isoxazole ring tends to collapse under ultraviolet irradiation, rearranging to oxazole through azirine intermediates.

Throughout the decades following Claisen's initial work, researchers have developed numerous synthetic strategies for isoxazole construction. These methodologies have included 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes, reactions of hydroxylamine with 1,3-diketones, and derivatives of propiolic acid. The evolution of these synthetic approaches has enabled the creation of increasingly complex isoxazole derivatives, ultimately leading to the development of hybrid structures that incorporate multiple heterocyclic systems.

The historical significance of isoxazole chemistry extends beyond purely synthetic considerations, as these compounds have demonstrated occurrence in natural products such as ibotenic acid and muscimol. This natural occurrence has provided additional motivation for synthetic chemists to develop efficient methods for isoxazole construction and functionalization, contributing to the broader understanding of heterocyclic chemistry and its applications in medicinal chemistry.

Significance of Pyridine-Isoxazole Hybrid Structures

Pyridine-isoxazole hybrid structures have emerged as compounds of significant interest in contemporary medicinal chemistry due to their unique pharmacological properties and enhanced bioactivity profiles. These hybrid molecules combine the distinct chemical characteristics of both pyridine and isoxazole rings, resulting in compounds with superior pharmacokinetic profiles and pharmacological effects compared to those containing similar but separate heterocyclic systems. The strategic combination of these two heterocyclic moieties has been recognized as a valuable approach for developing novel therapeutic agents with improved selectivity and potency.

Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. The incorporation of pyridine rings into isoxazole-containing structures has been particularly successful in drug discovery applications, where the resulting hybrid compounds have demonstrated broad spectrum biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

The significance of pyridine-isoxazole hybrids is further demonstrated by their application in the development of enzyme inhibitors and receptor modulators. For example, compounds containing 3,5-dimethylisoxazole moieties have been successfully employed as acetyl-lysine mimetic substituents in the design of bromodomain inhibitors, where the isoxazole oxygen forms critical hydrogen bonding interactions with protein targets. The systematic incorporation of pyridine rings into these structures has enabled researchers to fine-tune the binding affinity and selectivity of these inhibitors.

The versatility of pyridine-isoxazole hybrid structures extends to their synthetic accessibility through various chemical transformations. The hetero-Diels-Alder reaction of 5-alkoxyoxazole moieties in isoxazole-oxazole hybrids has been shown to provide access to isoxazole-pyridine hybrids, demonstrating the feasibility of constructing these important structural motifs through established synthetic methodologies. Additionally, the development of coumarin-isoxazole-pyridine hybrids through 1,3-dipolar cycloaddition reactions has further expanded the structural diversity available within this class of compounds.

Discovery and Initial Characterization of 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

The compound this compound represents a specific example of pyridine-isoxazole hybrid architecture that has been developed as part of ongoing research into bioactive heterocyclic compounds. This particular compound is characterized by its heterocyclic structure featuring a pyridine ring fused with an oxazole ring, and it has been recognized for its potential applications as a building block for more complex heterocyclic compounds and as a bioactive molecule in its own right.

The molecular characterization of this compound reveals important structural features that contribute to its chemical and biological properties. The compound is identified by its International Union of Pure and Applied Chemistry name as 3-pyridin-3-yl-1,2-oxazole-5-carboxylic acid; hydrochloride, with a molecular formula of C₉H₆ClN₂O₃ and a molecular mass of approximately 226.616 grams per mole. These molecular parameters provide essential information for understanding the compound's physicochemical properties and potential interactions with biological targets.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-pyridin-3-yl-1,2-oxazole-5-carboxylic acid; hydrochloride |

| Molecular Formula | C₉H₆ClN₂O₃ |

| Molecular Mass | 226.616 g/mol |

| Functional Groups | Carboxylic acid, pyridine, oxazole |

| Heterocyclic Systems | Pyridine, 1,2-oxazole |

The synthetic approach to this compound typically involves several key synthetic transformations. The synthesis begins with the formation of an oxime intermediate, followed by subsequent chemical manipulations that lead to the construction of the oxazole ring system and the incorporation of the carboxylic acid functionality. This synthetic pathway demonstrates the application of established heterocyclic chemistry principles to the construction of complex hybrid structures.

The structural features of this compound include a carboxylic acid functional group attached to the oxazole ring, which contributes to the compound's acidic properties and potential for further chemical modification. The presence of both pyridine and oxazole heterocyclic systems within the same molecule provides multiple sites for potential biological interactions, making this compound an attractive candidate for medicinal chemistry applications.

The discovery and characterization of this compound reflects the broader trend in modern heterocyclic chemistry toward the development of hybrid structures that combine multiple pharmacophoric elements within single molecular frameworks. The successful synthesis and characterization of this compound demonstrates the feasibility of constructing such complex hybrid systems and provides a foundation for further structural modifications and biological evaluations.

Properties

IUPAC Name |

3-pyridin-3-yl-1,2-oxazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.ClH/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6;/h1-5H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIWVDSSCBZVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid with hydroxylamine to form the oxime, followed by cyclization with an appropriate reagent to form the oxazole ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can exhibit enhanced properties or functionalities. For instance, it can be utilized in the development of new ligands for metal complexes or catalysts in organic reactions.

Reactivity and Chemical Transformations

The compound is known to undergo several types of chemical reactions:

- Oxidation : It can be oxidized to form oxazole N-oxides using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride to yield reduced oxazole derivatives.

- Substitution : The pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups under basic conditions.

Biological Applications

Antimicrobial Properties

Research has indicated that 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to the development of novel chemotherapeutic agents.

Medicinal Chemistry

Drug Development Potential

The compound is being explored for its potential as an enzyme inhibitor or receptor modulator. Its ability to bind to active or allosteric sites on proteins makes it a valuable candidate for drug discovery efforts targeting various diseases, including cancer and infectious diseases.

Case Study: Enzyme Inhibition

In a recent study, researchers evaluated the inhibitory effects of this compound on specific kinases implicated in cancer progression. The results demonstrated significant inhibition, suggesting its potential role as a lead compound in developing targeted cancer therapies.

Industrial Applications

Material Science

In industry, this compound is being investigated for its use in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as sensors or organic electronics.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridine Substitution Variations

3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride

- Structure : Pyridine ring attached at the oxazole’s 3-position but substituted at pyridine’s 2-position (vs. 3-position in the target compound).

- Molecular Formula : C₉H₆N₂O₃·HCl (CID 28293307) .

- Key Differences :

5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic Acid

Functional Group Variations

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride

- Structure: Oxazole’s 3-position substituted with a 2-aminopropan-2-yl group.

- Molecular Formula : C₇H₁₁ClN₂O₃ .

- Lower molecular weight (206.6 g/mol) may improve membrane permeability compared to the bulkier pyridin-3-yl derivative .

1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Dihydrochloride

Ring Saturation and Protecting Groups

3-[(tert-Butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Partially saturated oxazole (4,5-dihydro) with a Boc-protected amine.

- Molecular Formula: C₉H₁₃NO₅ .

- The Boc group masks reactivity, requiring deprotection for further functionalization .

Heterocyclic Additions

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis (28–68% yield) is comparable to analogs but benefits from optimized routes using CDI activation and trifluoroacetic acid .

- Biological Activity : Pyridin-3-yl’s nitrogen position enhances interactions with histone deacetylases (HDACs) in cancer therapeutics, unlike pyridin-2-yl derivatives .

- Solubility and Stability : Hydrochloride salts generally outperform free acids in bioavailability, critical for oral drug formulations .

Biological Activity

3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a heterocyclic compound notable for its unique structural features, including the fusion of pyridine and oxazole rings. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula for this compound is . The compound's structure can be represented as follows:

- SMILES : C1=CC(=CN=C1)C2=NOC(=C2)C(=O)O

- InChI : InChI=1S/C9H6N2O3.ClH/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6;/h1-5H,(H,12,13);1H

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The binding can occur at active sites or allosteric sites, leading to modulation of the target's activity. This mechanism is crucial for its potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a variety of pathogens, including:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Moderate |

| Pseudomonas aeruginosa | Moderate |

The presence of substituents on the pyridine ring can enhance the antimicrobial efficacy of the compound, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | 10.38 | Induces apoptosis |

| U937 (Leukemia) | 5.00 | Cell cycle arrest |

| PANC-1 (Pancreatic cancer) | 8.00 | Inhibition of proliferation |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity and significantly increased p53 expression levels, which plays a critical role in regulating the cell cycle and apoptosis .

Antimicrobial Efficacy Testing

A recent investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess activity against clinical isolates, demonstrating promising results that warrant further investigation into its use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride to ensure high yield and purity?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates. Temperature control (e.g., 0–5°C for cyclization steps) is critical to avoid side reactions.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

- Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and characterize intermediates using -NMR (DMSO-, 400 MHz) to detect residual solvents or unreacted pyridine derivatives .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?

- Methodological Answer :

- Solubility : Perform shake-flask assays in buffers (pH 1–7.4) and polar aprotic solvents (DMSO, DMF). For example, solubility in PBS (pH 7.4) can be quantified via UV-Vis spectroscopy at λ = 260–280 nm .

- Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Hydrolytic stability in aqueous buffers (pH 2–10) should be monitored over 24–72 hours .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm the oxazole-pyridine linkage and hydrochloride salt formation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak ([M+H]) and isotopic pattern matching the molecular formula (CHNO·HCl) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Standardize Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and normalize activity to positive controls (e.g., doxorubicin for cytotoxicity).

- Data Cross-Validation : Compare IC values across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). For example, if kinase inhibition is reported, validate using both fluorescence polarization and Western blotting .

Q. What experimental strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Docking Simulations : Use software like AutoDock Vina to model interactions between the oxazole ring and enzyme active sites (e.g., COX-2 or kinases). Validate predictions via site-directed mutagenesis .

Q. How can structural modifications of the oxazole-pyridine scaffold improve target selectivity?

- Methodological Answer :

- SAR Analysis : Synthesize derivatives with substitutions at the pyridine C-2/C-4 positions and test activity against related targets (e.g., PARP vs. PIM kinases).

- Crystallographic Insights : Compare ligand-enzyme co-crystal structures (e.g., PDB entries) to identify steric or electronic clashes that reduce off-target binding .

Q. What are the challenges in interpreting stability data under physiological conditions, and how can they be addressed?

- Methodological Answer :

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Focus on hydrolytic cleavage of the oxazole ring or decarboxylation .

- Plasma Stability : Use heparinized human plasma (37°C, 1–24 hours) and quantify parent compound degradation via LC-MS/MS with deuterated internal standards .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data appear inconsistent for this compound’s conformation?

- Methodological Answer :

- Dynamic Effects : Solution-state NMR captures conformational flexibility (e.g., pyridine ring rotation), while X-ray structures represent a single crystal-packing conformation. Perform variable-temperature NMR (VT-NMR) to assess energy barriers .

- Protonation States : The hydrochloride salt may adopt different ionic forms in solution (pH-dependent) vs. the solid state. Use -NMR or pKa titration to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.